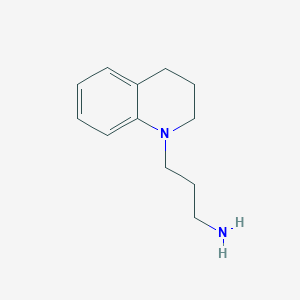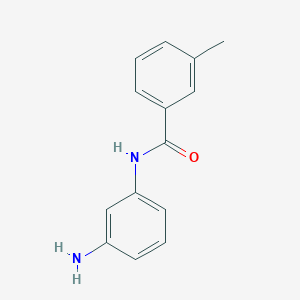
N-(3-aminophenyl)-3-methylbenzamide
Descripción general
Descripción
The compound "N-(3-aminophenyl)-3-methylbenzamide" is not directly studied in the provided papers. However, similar compounds with structural variations have been investigated, which can offer insights into the properties and behaviors that "N-(3-aminophenyl)-3-methylbenzamide" may exhibit. These compounds include various substituted benzamides and aminobenzamides, which are known for their diverse biological activities and their ability to form strong intermolecular hydrogen bonds due to the presence of amide groups .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves acylation reactions followed by catalytic hydrogenation. For instance, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was achieved by acylation of 3-(2-hydroxyethyl)sulfonylaniline with 4-nitrobenzoyl chloride, followed by catalytic hydrogenation using Raney nickel as a catalyst . This method could potentially be adapted for the synthesis of "N-(3-aminophenyl)-3-methylbenzamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques such as NMR, UV-Vis, FT-IR, and FT-Raman are commonly used to characterize the molecular structures of benzamide derivatives. These studies reveal the presence of strong intermolecular hydrogen bonds and the ability of the amide group to act as both a hydrogen bond donor and acceptor . The molecular modeling and crystallographic studies of N-phenylbenzamide anticonvulsants have shown that active compounds adopt a consistent conformation that facilitates the formation of hydrogen bonds to the carbonyl oxygen atom .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, 3-aminobenzamide has been shown to enhance the toxic effects of alkylating agents like ethyl methanesulfonate and methyl methanesulfonate, indicating its role in the repair of DNA damage . The reactivity of "N-(3-aminophenyl)-3-methylbenzamide" could similarly be influenced by the presence of the amide group and the amino substituent on the benzene ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of substituents can affect solubility, melting points, and thermal stability. For instance, some novel aromatic polyimides synthesized from related diamines showed solubility in organic solvents and high thermal stability, with degradation temperatures ranging from 240°C to 550°C . These properties are crucial for the potential application of these compounds in various fields, including materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
NK1/NK2 Antagonist in Treating Disorders
N-(3-Aminophenyl)-3-methylbenzamide has been explored in the context of specific crystalline forms of related compounds, such as 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide. These compounds have been identified as NK1/NK2 antagonists and are claimed to be useful in treating a diverse range of disorders, including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Role in DNA Repair
Research has also investigated the role of 3-aminobenzamide, a variant of N-(3-aminophenyl)-3-methylbenzamide, in DNA repair processes. This compound has been used in studies to demonstrate a regulatory role for poly(ADP-ribose) during the late stages of DNA repair, though the results have been somewhat paradoxical and the specificity of its regulatory role remains under debate (Cleaver, Milam, & Morgan, 1985).
Cancer Treatment
There's research on related compounds like (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a novel kinesin spindle protein (KSP) inhibitor. It has shown potential as an anticancer agent due to its ability to arrest cells in mitosis and induce cellular death (Theoclitou et al., 2011).
Psychoactive and Neurotropic Properties
Another application is in the field of psycho- and neurotropic properties, where compounds like 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinolin-4-ones have been studied for their sedative, anti-amnesic, anti-anxiety, and antihypoxic effects (Podolsky, Shtrygol’, & Zubkov, 2017).
Antioxidant Activity
The compound and its derivatives are also of interest for their potential antioxidant activities. For instance, the electrochemical oxidation of amino-substituted benzamide derivatives, which include compounds like N-(4-aminophenyl)-2-hydroxybenzamide, has been studied forunderstanding their free radical scavenging activity. These studies help in evaluating the antioxidant activity of such compounds (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Antibacterial Evaluation
N-(3-Aminophenyl)-3-methylbenzamide derivatives have also been investigated for their antibacterial properties. For example, certain derivatives like 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione have shown significant antibacterial activity against specific bacteria such as Proteus vulgaris, demonstrating the potential for such compounds in antibacterial therapies (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Metal-Catalyzed C–H Bond Functionalization
In the field of chemistry, compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide have been synthesized and characterized for their potential in metal-catalyzed C–H bond functionalization reactions. This application is significant in organic chemistry and pharmaceutical synthesis, indicating the versatility of such compounds (Al Mamari & Al Lawati, 2019).
Propiedades
IUPAC Name |
N-(3-aminophenyl)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-4-2-5-11(8-10)14(17)16-13-7-3-6-12(15)9-13/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCPUGSGOXBKBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411769 | |
| Record name | N-(3-aminophenyl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-3-methylbenzamide | |
CAS RN |
585517-66-4 | |
| Record name | N-(3-aminophenyl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




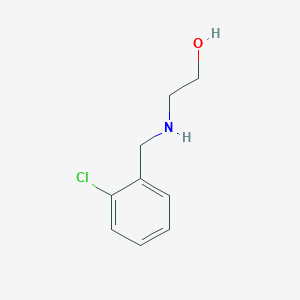
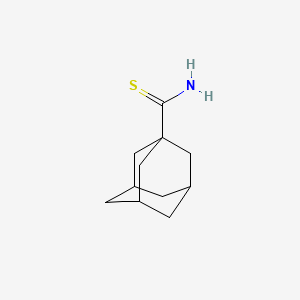
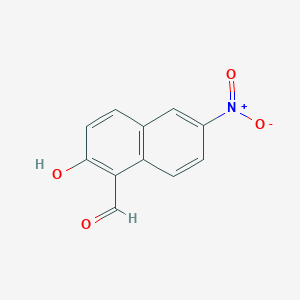
![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)
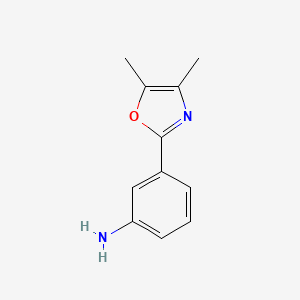
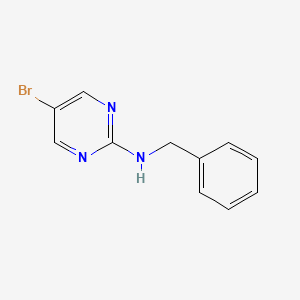
![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)
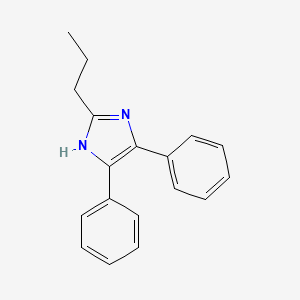
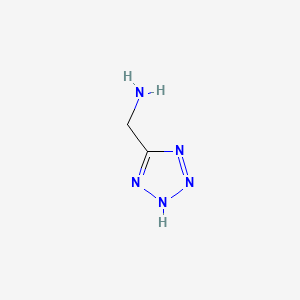
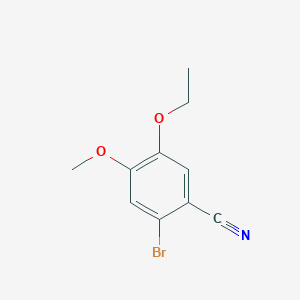
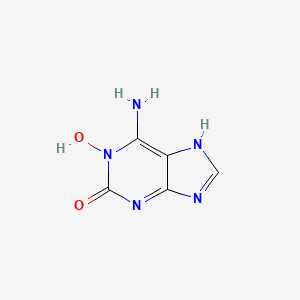
![Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1336010.png)
